molecular formula C29H30N2O7 B587781 N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 CAS No. 1356011-62-5

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5

Cat. No.: B587781
CAS No.: 1356011-62-5
M. Wt: 523.597
InChI Key: IVJGBERAZUMDJM-BQZIMWMRSA-N
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Description

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 is a derivative of Aspartame, a well-known artificial sweetener. This compound is labeled with deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and biology. The molecular formula of this compound is C29H25D5N2O7, and it has a molecular weight of 523.59.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 typically involves the protection of the amino and carboxyl groups of Aspartame. The process includes the following steps:

    Protection of the Amino Group: The amino group of Aspartame is protected using a benzyloxycarbonyl (Cbz) group.

    Protection of the Carboxyl Group: The carboxyl group is protected using a benzoyl group.

    Deuterium Labeling: Deuterium atoms are introduced into the compound to achieve the desired isotopic labeling.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar protection and labeling techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protective groups or modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of Aspartame derivatives.

    Biology: The compound is used in metabolic studies to trace the pathways of Aspartame metabolism in biological systems.

    Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Aspartame.

    Industry: The compound is used in the development of new artificial sweeteners and food additives.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5 involves its interaction with specific molecular targets and pathways. The compound is metabolized in the body to release Aspartame, which then exerts its effects by interacting with taste receptors. The deuterium labeling allows researchers to study the metabolic pathways and mechanisms in detail, providing valuable insights into the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-O-benzoyl Aspartame: The unlabeled analogue of N-Benzyloxycarbonyl-O-benzoyl Aspartame-d5.

    Aspartame: The parent compound, widely used as an artificial sweetener.

    N-Benzyloxycarbonyl Aspartame: A derivative with only the amino group protected.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its utility in research applications. The isotopic labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool for scientists.

Properties

IUPAC Name

benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1/i2D,5D,6D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJGBERAZUMDJM-BQZIMWMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356011-62-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356011-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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